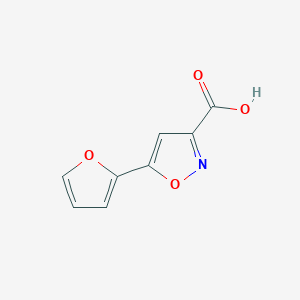
5-(2-フリル)イソキサゾール-3-カルボン酸
概要
説明
5-(2-Furyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a furan ring and an isoxazole ringThe molecular formula of 5-(2-Furyl)isoxazole-3-carboxylic acid is C8H5NO4, and it has a molecular weight of 179.13 g/mol .
科学的研究の応用
5-(2-Furyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furoic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of 5-(2-Furyl)isoxazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity for research or commercial use .
化学反応の分析
Types of Reactions
5-(2-Furyl)isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Isoxazoline derivatives.
Substitution: Esters and amides of 5-(2-Furyl)isoxazole-3-carboxylic acid.
作用機序
The mechanism of action of 5-(2-Furyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to its ability to modulate signaling pathways involved in inflammation .
類似化合物との比較
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar structural features.
Isoxazole-3-carboxylic acid: Lacks the furan ring but shares the isoxazole and carboxylic acid functionalities.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the isoxazole ring
Uniqueness
5-(2-Furyl)isoxazole-3-carboxylic acid is unique due to the presence of both the furan and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
特性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWFYCMVBAIITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360221 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98434-06-1 | |
| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Q1: What is the molecular formula and weight of 5-(2-furyl)isoxazole-3-carboxylic acid?
A1: While the abstract doesn't provide this information, we can deduce it from the compound's name. The molecular formula of 5-(2-Furyl)isoxazole-3-carboxylic acid is C8H5NO4, and its molecular weight is 183.12 g/mol.
Q2: Are there any spectroscopic data available for this compound in the provided research?
A2: Unfortunately, the abstract does not mention any spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid []. Further information would be needed from the full research paper to answer this question.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
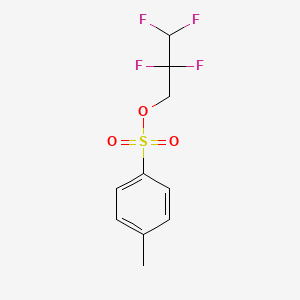
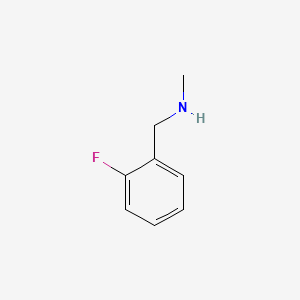
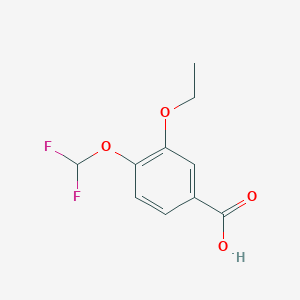
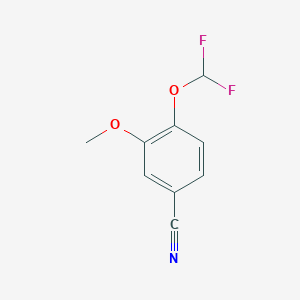
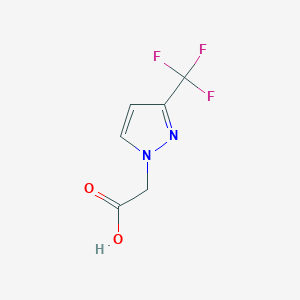
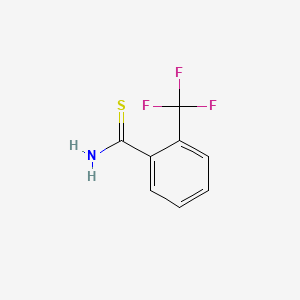

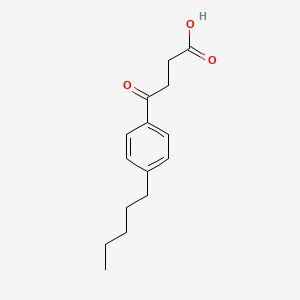
![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
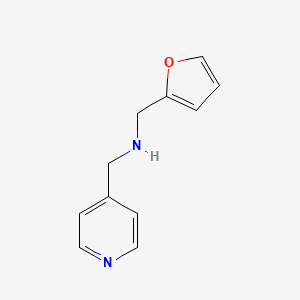
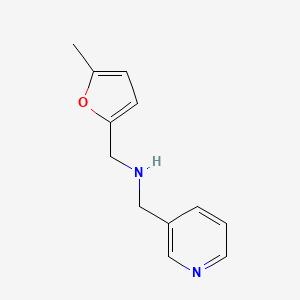
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
